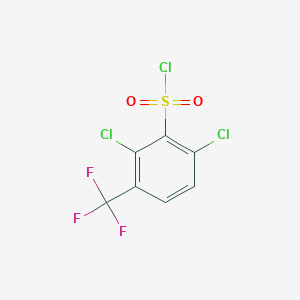

2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride

Vue d'ensemble

Description

Molecular Structure Analysis

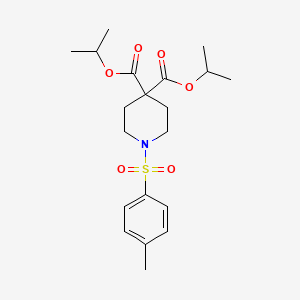

The molecular formula of “2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride” is C7H2Cl3F3O2S . The average mass is 313.509 Da and the monoisotopic mass is 311.879303 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride” include a boiling point of 133-135 °C/14 mmHg (lit.) and a density of 1.585 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.503 (lit.) .Applications De Recherche Scientifique

Synthesis of Pesticides and Agrochemicals

One notable application involves its role in the synthesis of novel pesticides, such as Bistrifluron, highlighting its utility in developing compounds with potent growth-retarding activity against pests. This synthesis process showcases the compound's value in contributing to agricultural advancements and pest management strategies (Liu An-chan, 2015).

Chemical Synthesis and Drug Development Building Blocks

In drug development, this compound serves as a critical intermediate for synthesizing key building blocks. For instance, it's used in the synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl chloride, a precursor to penoxsulam, demonstrating its importance in the preparation of compounds with potential pharmaceutical applications (Shuai Huang et al., 2019).

Advancements in Organic Chemistry

Further illustrating its versatility, 2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride is employed in the development of novel organic compounds, such as sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds are structurally characterized to understand their molecular-electronic structures, offering insights into the design of new materials with specific properties (L. Rublova et al., 2017).

Catalysis and Reaction Media

It's also used in catalysis and as a reaction medium in synthetic chemistry. For example, its derivatives are applied in Friedel-Crafts sulfonylation reactions, providing a pathway to synthesize a variety of sulfones and sulfonyl compounds under enhanced reactivity and yield conditions, showcasing its role in facilitating complex chemical transformations (S. Nara et al., 2001).

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of ingestion, seek immediate medical assistance .

Propriétés

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)5(9)6(4)16(10,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRXTWYRDBYYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1406277.png)

amino]acetic acid](/img/structure/B1406280.png)